Sodium stearyl sulfate

Overview

Description

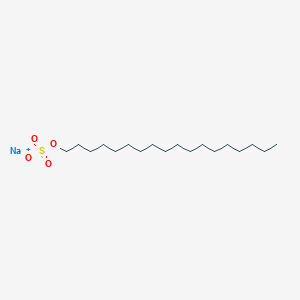

Sodium Stearyl Sulfate is a sodium salt of sulfuric acid. It is used as a surfactant in various applications due to its ability to lower the surface tension of aqueous solutions .

Synthesis Analysis

The synthesis of Sodium Stearyl Sulfate involves the chemical conversion of pure stearic acid. The isolated stearic acid is used for the synthesis of a new hydrophobic wax named stearyl stearate . Another study discusses the analytical method of Stearoyl lactylates (SLs) in Korea using high-performance liquid chromatography (HPLC) and gas chromatography (GC) .Molecular Structure Analysis

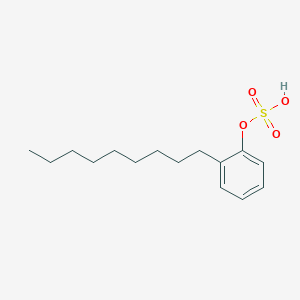

The molecular formula of Sodium Stearyl Sulfate is C18H37NaO4S. The structure of Sodium Stearyl Sulfate was established according to its elemental analysis and spectral data .Chemical Reactions Analysis

The interaction between amino acid-based surfactant, sodium lauryl sarcosinate (SLS), and sodium stearyl sarcosinate (SSS) with less water-soluble drug rifampicin (RIF) on the physiochemical and rheological properties of methylcellulose (MC) surface active polymer system reveals different results .Physical And Chemical Properties Analysis

Sodium Stearyl Sulfate is dispersible in most fatty substances and is also available as a 15% aqueous paste .Scientific Research Applications

Food Industry: Emulsifier

Sodium Stearyl Sulfate, along with its sodium and calcium salts, are commonly used as food additives . They are known as Stearoyl lactylates (SLs, E481/E482) and are widely used as an emulsifier . They help maintain the homogeneous dispersions of immiscible liquids and soften food .

Analytical Chemistry: Chromatography

Sodium Stearyl Sulfate is used in high-performance liquid chromatography (HPLC) and gas chromatography (GC) as part of the analytical method for determining the level of Stearoyl lactylates in food samples .

Cosmetics and Personal Care: Surfactant

In cosmetics and personal care products, Sodium Stearyl Sulfate is used as a surfactant . It helps two substances that normally do not mix to become dissolved or dispersed in one another .

Cosmetics and Personal Care: Cleansing Agent

Sodium Stearyl Sulfate is used as a cleansing agent in cosmetics and personal care products . It helps remove dirt and oils from the skin, making it a common ingredient in products like shampoos and skin cleansers .

Cosmetics and Personal Care: Emulsifying Agent

Sodium Stearyl Sulfate is also used as an emulsifying agent in cosmetics and personal care products . It helps to form stable mixtures of oils and water, which is particularly useful in products like lotions and creams .

Cosmetics and Personal Care: Foam Booster

In certain products, Sodium Stearyl Sulfate is used as a foam booster . This is particularly useful in products like shampoos and bubble baths, where a rich lather is desired .

Mechanism of Action

Target of Action

Sodium stearyl sulfate is primarily a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .

Mode of Action

As a surfactant, sodium stearyl sulfate interacts with its targets by reducing the surface tension of a liquid, the interfacial tension between two liquids, or that between a liquid and a solid . This allows it to act as a detergent, emulsifier, and foaming agent, particularly effective under high-temperature conditions .

Biochemical Pathways

The biochemical pathways affected by sodium stearyl sulfate are related to its surfactant properties. It is involved in the process of emulsification, which is the dispersion of one liquid in another immiscible liquid . This process is crucial in many biological and industrial applications.

Pharmacokinetics

As a surfactant, it is known to be soluble in water . Its bioavailability would depend on various factors, including its concentration, the medium in which it is dissolved, and the specific biological or industrial system in which it is used.

Result of Action

The molecular and cellular effects of sodium stearyl sulfate’s action are primarily related to its ability to reduce surface and interfacial tension. This can result in improved solubility of certain compounds, enhanced cleaning and foaming properties, and increased effectiveness of emulsions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of sodium stearyl sulfate. For instance, it is stable in the presence of bases, weak acids, and hard water. It is unstable in the presence of strong acids, where it can easily hydrolyze and reduce to alcohol . Its surfactant properties are also particularly effective under high-temperature conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

sodium;octadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZBFJYXRGSRGD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047103 | |

| Record name | Octadecyl sulfate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium stearyl sulfate | |

CAS RN |

1120-04-3, 65151-89-5 | |

| Record name | Sodium stearyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065151895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, monooctadecyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecadien-1-ol, 1-(hydrogen sulfate), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl sulfate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium octadecyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium octadecadienyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM STEARYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4EWW0Y4EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Sodium stearyl sulfate used to enhance drug delivery, particularly for challenging drug molecules like insulin?

A1: Sodium stearyl sulfate exhibits significant potential in improving the oral absorption of poorly absorbed drugs like insulin. Due to its amphiphilic nature, Sodium stearyl sulfate can form hydrophobic ion pairs with peptide drugs, increasing their lipophilicity. [] This characteristic enables better encapsulation of the drug within lipid-based formulations like self-microemulsifying drug delivery systems (SMEDDS). [] Essentially, the Sodium stearyl sulfate helps insulin become more compatible with the lipid environment, enhancing its stability and promoting its passage across lipid-rich biological membranes. Research has shown that Sodium stearyl sulfate complexation with insulin, followed by incorporation into a SMEDDS, led to improved stability against gastrointestinal enzymes and promising pharmacological availability in diabetic rats. []

Q2: What analytical techniques are used to characterize Sodium stearyl sulfate and its complexes with drugs?

A2: Various analytical techniques are employed to characterize Sodium stearyl sulfate and its complexes. These include:

- Scanning electron microscopy (SEM): Used to visualize the morphology and size of Sodium stearyl sulfate complexes. []

- Fourier transform infrared spectroscopy (FTIR): This technique helps identify functional groups and interactions between Sodium stearyl sulfate and the drug molecule within the complex. []

- Differential scanning calorimetry (DSC): DSC helps determine the thermal properties of the Sodium stearyl sulfate complex, providing insights into its stability and potential for drug release. []

- High-performance liquid chromatography (HPLC): HPLC allows for the separation and quantification of Sodium stearyl sulfate and its related compounds, essential for quality control in pharmaceutical formulations. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-1-Hexadecanoyloxy-3-phenylmethoxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B73360.png)

![[R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride](/img/structure/B73361.png)

![1,3,2-Dioxaborolane, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B73362.png)

![N-[(2-methoxyphenyl)methylene]-N-methylamine](/img/structure/B73379.png)